1-Decyl-2-methylimidazole
Description
1-Decyl-2-methylimidazole (CAS 42032-30-4, molecular formula C₁₄H₂₆N₂) is a hydrophobic alkylimidazole derivative characterized by a decyl (C₁₀) chain at the 1-position and a methyl group at the 2-position of the imidazole ring . It is widely utilized as an ion carrier in polymer inclusion membranes (PIMs) for the selective separation of transition metal ions such as Cu(II), Zn(II), Co(II), and Ni(II) from aqueous solutions . Its efficacy stems from its strong coordination with metal ions, facilitated by the electron-donating methyl group and the hydrophobic alkyl chain, which enhances membrane stability and transport performance . Additionally, it has been explored in high-temperature polymer electrolyte membrane fuel cells, where its phosphoric acid-doped form exhibits proton conductivity up to 40 mS cm⁻¹ at 170°C .
Properties
IUPAC Name |
1-decyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-3-4-5-6-7-8-9-10-12-16-13-11-15-14(16)2/h11,13H,3-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRZOZNMWIFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194859 | |
| Record name | 1-Decyl-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42032-30-4 | |
| Record name | 1-Decyl-2-methylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42032-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decyl-2-methyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042032304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decyl-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-decyl-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Reaction Scheme
The core synthetic route involves nucleophilic substitution where the nitrogen at the 1-position of 2-methylimidazole is alkylated by an alkyl halide, typically 1-bromodecane or 1-decyl bromide, in the presence of a base. The general reaction is:
$$
\text{2-methylimidazole} + \text{1-bromodecane} \xrightarrow[\text{solvent}]{\text{base, heat}} \text{1-decyl-2-methylimidazole}
$$
Reaction Conditions and Solvents
- Base: Alkali metal hydroxides such as sodium hydroxide or potassium hydroxide are commonly used to deprotonate the imidazole nitrogen, enhancing nucleophilicity.
- Solvent: Non-reactive aromatic solvents like toluene are preferred for their ability to dissolve reactants and facilitate separation of inorganic by-products. Polar aprotic solvents such as dimethylformamide (DMF) have also been reported.
- Temperature: The reaction is typically carried out between 65°C and 115°C. Lower temperatures (~65°C) are used for milder conditions, while temperatures up to 115°C optimize reaction rates without excessive side reactions.
- Time: Alkyl halide addition is controlled over 1 to 5 hours to avoid over-alkylation, with total reaction times ranging from 3 to 10 hours depending on scale and conditions.
Representative Procedure (Literature Example)
A notable synthesis reported by Henri J.-M. Dou and Jacques Metzger (1976) involves:
| Component | Amount | Role |
|---|---|---|
| 2-methylimidazole | 0.15 mol (12.3 g) | Nucleophile |
| 1-bromodecane | 0.15 mol (33.15 g) | Alkylating agent |
| Sodium hydroxide (11.5 M) | 0.8 mol (69.5 mL) | Base |
| Tetra-n-butylammonium bromide | 0.006 mol (1.95 g) | Phase transfer catalyst |
| Toluene | 300 mL | Solvent |
The mixture is stirred at 65°C for 3 hours. After cooling, the organic layer is separated, washed with 5M HCl to remove residual base and inorganic salts, neutralized with sodium bicarbonate, and extracted with hexane. Drying over magnesium sulfate and evaporation yields this compound with about 75% yield.
Process Optimization and Scale-Up Considerations
- Gradual addition of alkyl halide to a slightly excess imidazole solution reduces formation of quaternary ammonium salts (double alkylation).
- Use of non-polar aromatic solvents (e.g., toluene) with boiling points between 75°C and 200°C allows temperature control and facilitates product isolation.
- The reaction temperature is maintained below 115°C to prevent degradation and side reactions.
- Inorganic by-products are removed by aqueous extraction, yielding a purer product solution.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Example | Notes |
|---|---|---|
| Starting materials | 2-methylimidazole, 1-bromodecane | Equimolar or slight excess imidazole |
| Base | Sodium hydroxide, Potassium hydroxide | 4-6 equivalents relative to imidazole |
| Solvent | Toluene, DMF | Non-reactive aromatic preferred |
| Temperature | 65°C - 115°C | Controlled to avoid side reactions |
| Reaction time | 3 - 10 hours | Alkyl halide added over 1-5 hours |
| Phase transfer catalyst | Tetra-n-butylammonium bromide | Optional, enhances biphasic reaction |
| Yield | 65% - 75% | After purification |
| Purification | Acid-base extraction, drying, evaporation | Removal of inorganic salts and by-products |
Research Findings and Analytical Confirmation
- The synthesized this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^15N NMR), ensuring the integrity of the alkylation at the 1-position without substitution at other sites.
- The product shows characteristic chemical shifts consistent with the presence of the decyl chain and methyl substitution at the 2-position of the imidazole ring.
- Purity is typically assessed by chromatographic methods and elemental analysis to confirm the absence of quaternary ammonium by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to imidazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the decyl or methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Separation Technologies
1-Decyl-2-methylimidazole has been extensively studied for its effectiveness in separating metal ions from mixtures, particularly in the context of polymer inclusion membranes (PIMs). These membranes utilize the unique properties of alkylimidazoles to selectively transport metal ions.
Metal Ion Separation
The compound has shown significant potential in the separation of transition metals such as Cu(II), Zn(II), and Cd(II). The following table summarizes key findings regarding its performance in various studies:
The studies indicate that this compound enhances the selectivity and efficiency of metal ion separation processes due to its hydrophobic nature and steric effects, which impede the formation of less desirable complexes.
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Research has shown that N-alkylimidazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The following table illustrates the antimicrobial activity of this compound compared to other compounds:
Studies have demonstrated that longer alkyl chains, such as those in this compound, enhance antimicrobial activity due to increased membrane penetration and interaction with bacterial cell walls . This compound has shown particular efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Industrial Application in Wastewater Treatment
A notable case study involved the use of this compound in treating galvanic wastewater containing Zn(II) ions. The compound was incorporated into a polymer membrane system that effectively separated zinc from other metals, achieving high recovery rates while minimizing environmental impact .
Laboratory Studies on Antimicrobial Effects
In laboratory settings, this compound was tested against a range of bacterial strains using disk diffusion and broth microdilution methods. Results indicated that this compound consistently outperformed traditional antibiotics like metronidazole, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-decyl-2-methylimidazole involves its ability to form stable complexes with metal ions. The nitrogen atoms in the imidazole ring coordinate with metal ions, facilitating their extraction and separation. This complexation ability is crucial in various applications, including catalysis and drug delivery .
Comparison with Similar Compounds
Table 1: Transport Properties of Alkylimidazoles in PIMs
| Compound | Flux (J₀, µmol/m²·s) | Selectivity Coefficient (SZn(II)/M(II)) | Recovery Factor (%) | Reference |
|---|---|---|---|---|
| 1-Decyl-2-methylimidazole | 0.057 | 2.81 | 7.2 | [30] |
| 1-Decyl-4-methylimidazole | 0.060 | 2.85 | 6.7 | [26] |
| 1-Decyl-2,4-dimethylimidazole | 0.065 | 2.45 | 5.8 | [53] |
| 1-Octyl-2-methylimidazole | 0.054 | 2.38 | 6.1 | [this work] |
| 1-Octyl-4-methylimidazole | 0.058 | 2.75 | 6.5 | [this work] |
Key Findings :
- Alkyl Chain Length : Longer alkyl chains (e.g., decyl vs. octyl) improve membrane hydrophobicity and stability, but shorter chains (e.g., octyl) exhibit marginally higher flux due to reduced steric hindrance .
- Substituent Position : The 2-methyl group in this compound enhances metal ion selectivity compared to 4-methyl isomers (e.g., 1-decyl-4-methylimidazole), likely due to favorable steric and electronic effects .
- Multiple Substituents : Dimethyl derivatives (e.g., 1-decyl-2,4-dimethylimidazole) show higher flux but lower selectivity, as additional methyl groups may disrupt optimal metal-ligand coordination .
Metal Ion Binding Affinity
Table 2: Stability Constants (log β) of Metal Complexes
| Compound | Metal Ion | log β₁ | log β₂ | log β₃ | log β₄ | Reference |
|---|---|---|---|---|---|---|
| This compound | Zn(II) | 5.10 | 7.75 | 9.90 | - | [16] |
| Cu(II) | 3.54 | 6.68 | 9.44 | - | [16] | |
| 1-Hexyl-2-methylimidazole | Zn(II) | 3.48 | 5.80 | 8.30 | 10.10 | [16] |
| 1-Octyl-2-methylimidazole | Zn(II) | 4.45 | 6.80 | 9.10 | - | [16] |
Key Findings :
- Chain Length Impact : Increasing alkyl chain length (hexyl → decyl) correlates with higher log β values for Zn(II), indicating stronger binding affinity and selectivity .
- Copper vs. Zinc Selectivity : this compound demonstrates superior Cu(II) recovery (92–95.1%) over Zn(II) in mixed-ion systems, attributed to its tailored steric environment .
Biological Activity
1-Decyl-2-methylimidazole (DMIm) is a compound that has gained attention in various fields, particularly in biological and chemical applications. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on diverse research findings.
This compound has the molecular formula and a CAS number of 42032-30-4. It is characterized by a long hydrophobic decyl chain, which enhances its solubility in organic solvents and its potential interaction with biological membranes.
Mechanisms of Biological Activity
- Ion Transport : DMIm has been studied for its role as an ion carrier in polymer inclusion membranes (PIMs). Research indicates that it effectively transports metal ions such as Zn(II) and Ag(I). The recovery coefficients for these ions were reported at 90% for Zn(II) and 86% for Ag(I), highlighting its efficiency in ion separation processes .
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives, including DMIm, exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial membranes due to the hydrophobic nature of the decyl group, which may enhance membrane permeability and lead to cell lysis.
- Cellular Interaction : The interaction of DMIm with cellular membranes can influence cellular processes. Its ability to alter membrane fluidity may affect the function of membrane proteins and receptors, potentially leading to changes in cellular signaling pathways.
Case Study 1: Metal Ion Recovery
A study demonstrated the application of DMIm in PIMs for the selective recovery of metal ions from leachates of spent batteries. The results indicated that PIMs doped with DMIm showed superior selectivity for Zn(II) over Ag(I), making them suitable for environmental remediation applications .
| Ion Type | Recovery Coefficient (%) | Selectivity Coefficient (Zn/Ag) |
|---|---|---|
| Zn(II) | 90 | 1.13 |
| Ag(I) | 86 | 0.25 |
Case Study 2: Antimicrobial Properties
In another investigation, a series of imidazole derivatives were synthesized and tested for their antimicrobial activity against various bacterial strains. While specific data on DMIm was limited, related compounds showed significant inhibition zones, suggesting potential applications in pharmaceuticals .
Research Findings
Recent studies have focused on the synthesis and characterization of DMIm and its derivatives. Notable findings include:
- Binding Affinity : Docking studies have shown that imidazole compounds can bind effectively to target enzymes, indicating potential as drug candidates for diseases such as HIV .
- Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of DMIm. Current data indicate low acute toxicity levels; however, long-term exposure studies are necessary to fully assess its impact on human health and the environment .
Q & A
Q. What are the critical safety protocols for handling 1-Decyl-2-methylimidazole in laboratory settings?
- Methodological Answer: When handling this compound, prioritize skin and respiratory protection. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard categories: H315, H319, H335) . Engineering controls like fume hoods or local exhaust are mandatory to minimize inhalation risks. In case of exposure:
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: The compound is synthesized via alkylation of 2-methylimidazole with 1-bromodecane or analogous alkyl halides. A typical protocol involves:
- Reagents: 2-methylimidazole, 1-bromodecane, anhydrous DMF or THF.
- Conditions: Base (e.g., K₂CO₃ or NaH) at 60–80°C for 12–24 hours under inert gas .
Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer: Focus on antimicrobial and antifungal assays due to imidazole derivatives’ known activity . Standard protocols include:
- Broth microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Resazurin-based viability assays for IC₅₀ determination.
Include positive controls (e.g., fluconazole for fungi) and solvent controls (DMSO ≤1%). Analyze data with ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound synthesis yield?
- Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate variables:
- Solvent polarity: Compare DMF (high polarity) vs. THF (moderate polarity) for alkylation efficiency.
- Base strength: Test NaH (strong base) vs. K₂CO₃ (mild base) to minimize side reactions.
- Temperature: Optimize between 50–90°C to balance reaction rate and decomposition.
Characterize byproducts (e.g., dehydrohalogenation products) via GC-MS. Recent studies suggest microwave-assisted synthesis reduces reaction time by 50% while maintaining ≥85% yield .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer: Combine multi-nuclear NMR (e.g., DEPT-135 for carbon hybridization) and 2D techniques (COSY, HSQC) to assign imidazole ring protons and alkyl chain regiochemistry. For crystallographic confirmation, grow single crystals via slow evaporation (solvent: chloroform/hexane) and collect data on a diffractometer (e.g., Cu-Kα radiation). Refinement with SHELXL validates bond lengths/angles .
Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer: Conduct a meta-analysis of literature data (PubMed, Scopus) to identify variables causing discrepancies:
- Strain variability: Re-test compounds against standardized ATCC strains.
- Assay conditions: Compare MIC values under consistent pH, temperature, and inoculum size.
- Synergistic effects: Evaluate combinatorial efficacy with known antimicrobials using checkerboard assays (FIC index) .
Validate findings with in vivo models (e.g., Galleria mellonella larvae) to bridge in vitro-in vivo gaps.
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51 or bacterial FabI). Use DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. QSAR models trained on logP, polar surface area, and H-bonding descriptors can prioritize derivatives for synthesis . Validate predictions with SPR or ITC binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
